![molecular formula C18H17NO4S B2552409 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide CAS No. 2320856-57-1](/img/structure/B2552409.png)
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyacetamide moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the Claisen-Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes to form chalcone derivatives . These intermediates are then further reacted with appropriate reagents to introduce the hydroxyethyl and phenoxyacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and exhibit similar biological activities.
Furan Derivatives: Furan-based compounds, such as 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, share structural similarities and potential therapeutic applications.
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide stands out due to its unique combination of furan, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not commonly found in other compounds.
Propriétés
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-14(16-8-9-17(24-16)15-7-4-10-22-15)11-19-18(21)12-23-13-5-2-1-3-6-13/h1-10,14,20H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGYDEZMVLHFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
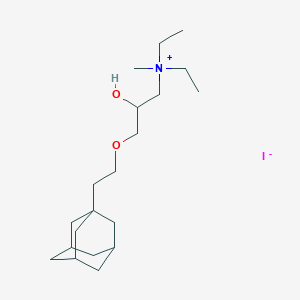
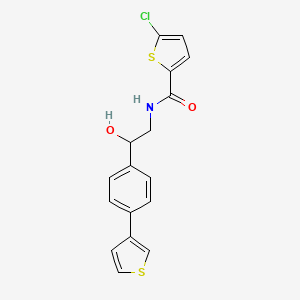
![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)
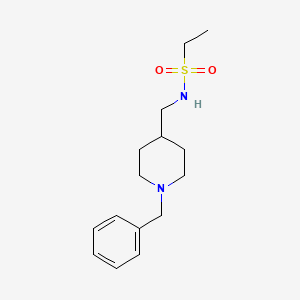
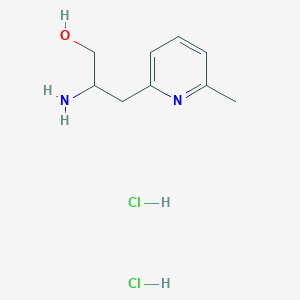
![2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide](/img/structure/B2552334.png)
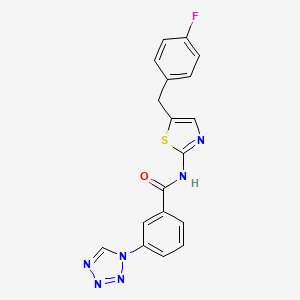
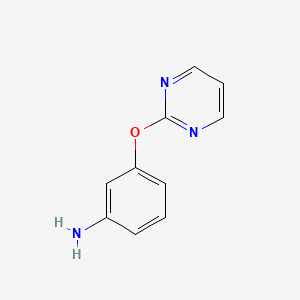
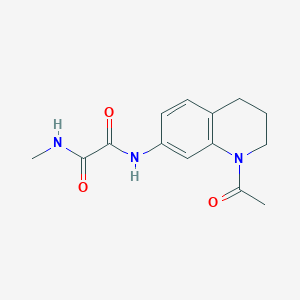
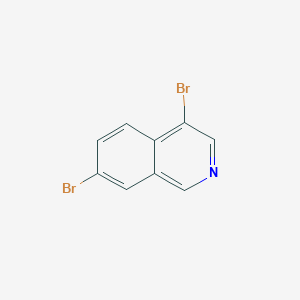
![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)
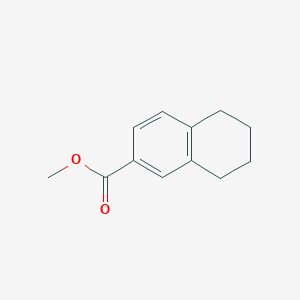
![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2552346.png)
